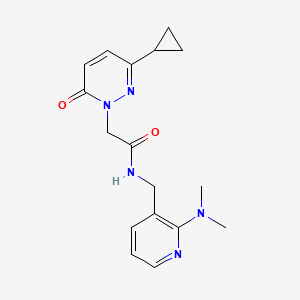
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide is a synthetic organic compound with unique structural features, such as the pyridazine and pyridine moieties. These features may indicate potential biological activities. The compound's complexity may offer unique pathways and interactions in biological systems, making it a potential candidate for drug development or other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide, one might start by preparing the key intermediates. For instance, cyclopropylamine can be reacted with an appropriate ketone to yield the cyclopropyl-substituted pyridazine ring. Concurrently, a dimethylamino-substituted pyridine can be synthesized. These intermediates are then coupled through an acetamide linkage.
Industrial Production Methods
In industrial settings, the synthesis would involve the optimization of each reaction step, including purification processes, such as recrystallization, and careful control of reaction conditions like temperature and pH. The scale-up process would need to ensure a high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Possible at the cyclopropyl ring or dimethylamino group.
Reduction: : Typically targeted at the ketone functional group.
Substitution: : Reactions might occur at the pyridazine or pyridine rings.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products
Depending on the reagents and conditions, oxidation might yield hydroxylated derivatives; reduction could produce alcohols; and substitution reactions can introduce various functional groups to the rings.
Applications De Recherche Scientifique
Chemistry
The compound is useful in organic synthesis as a building block for more complex molecules.
Biology
It may act as a probe to study biological pathways due to its potential bioactivity.
Medicine
Could be explored for drug development, especially in targeting specific enzymes or receptors.
Industry
Might be useful in materials science for creating specialized polymers or as a catalyst in chemical reactions.
Mécanisme D'action
The compound likely interacts with biological macromolecules through hydrogen bonding, Van der Waals forces, and possibly covalent interactions. The exact molecular targets and pathways would depend on its specific applications in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other pyridazine or pyridine derivatives with bioactive properties include:
2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
3,5-diaminopyridine
4-pyridylacetic acid
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)17-13(4-3-9-18-17)10-19-15(23)11-22-16(24)8-7-14(20-22)12-5-6-12/h3-4,7-9,12H,5-6,10-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYXXZPWFXFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2786107.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)

![Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2786117.png)

![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2786119.png)
![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)


